Cas no 154461-85-5 ((1R,3S,5E)-5-[(2E)-2-[(1S,3As,7aS)-1-[(1S)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol)
154461-85-5 structure
Product Name:(1R,3S,5E)-5-[(2E)-2-[(1S,3As,7aS)-1-[(1S)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Numéro CAS:154461-85-5
Le MF:C29H48O4
Mégawatts:460.689029693604
CID:164630
Update Time:2023-08-02
(1R,3S,5E)-5-[(2E)-2-[(1S,3As,7aS)-1-[(1S)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol Propriétés chimiques et physiques
Nom et identifiant
-
- 1,3-Cyclohexanediol,5-[(2E)-[(1S,3aS,7aS)-1-[(1S)-1-[(4-ethyl-4-hydroxyhexyl)oxy]ethyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-,(1R,3S,5Z)- (9CI)
- (5Z,7E,20S)-26,27-Dimethyl-20,22-epoxy-9,10:20,22-disecocholesta-5,7,10(19)-triene-1α,3β,25-triol
- 1,3-Cyclohexanediol,5-[(2E)-[(1S,3aS,7aS)-1-[(1S)-1-[(4-ethyl-4-hydroxyhexyl)oxy]ethyl]octahyd...
- 1,3-Cyclohexanediol,5-[(2E)-[(1S,3aS,7aS)-1-[(1S)-1-[(4-ethyl-4-hydroxyhexyl)oxy]ethyl]octahydro-7a-methyl-4H-inden-4-ylidene
- 1,3-Cyclohexanediol,5-[[1-[1-[(4-ethyl-4-hydroxyhexyl)oxy]ethyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-,[1S-[1a(R*),3ab,4E(1S*,3R*,5Z),7aa]]-
- KH 1139
- Lexicalcitol
- (20S)-22-Oxa-24a-homo-26,27-dimethyl-1α,25-dihydroxycholecalciferol
- (1R,3S,5E)-5-[(2E)-2-[(1S,3As,7aS)-1-[(1S)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-
- (1R,3S,5E)-5-[(2E)-2-[(1S,3As,7aS)-1-[(1S)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
-
- Piscine à noyau: 1S/C29H48O4/c1-6-29(32,7-2)16-9-17-33-21(4)25-13-14-26-22(10-8-15-28(25,26)5)11-12-23-18-24(30)19-27(31)20(23)3/h11-12,21,24-27,30-32H,3,6-10,13-19H2,1-2,4-5H3/b22-11+,23-12+/t21-,24+,25+,26-,27-,28+/m0/s1
- La clé Inchi: KLZOTDOJMRMLDX-KKWMEHBLSA-N
- Sourire: O(CCCC(CC)(CC)O)[C@@H](C)[C@H]1CC[C@H]2/C(=C/C=C3/C(=C)[C@H](C[C@@H](C/3)O)O)/CCC[C@@]21C
Propriétés calculées
- Qualité précise: 460.355
- Masse isotopique unique: 460.355
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 33
- Nombre de liaisons rotatives: 9
- Complexité: 734
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 6
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 2
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 69.9
(1R,3S,5E)-5-[(2E)-2-[(1S,3As,7aS)-1-[(1S)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol Littérature connexe
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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